molecular formula C26H24N2O9 B12450053 oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate

oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate

Cat. No.: B12450053
M. Wt: 508.5 g/mol
InChI Key: USPTZJSSRZOMTE-UHFFFAOYSA-N
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Description

Oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate: This compound features two isoindoline-1,3-dione units connected by an ether bridge, making it a symmetrical molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate typically involves the reaction of phthalic anhydride with 4-aminophenol in the presence of a catalyst such as zinc chloride. The resulting intermediate is then reacted with sodium hydroxide to form the final compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.

Scientific Research Applications

Chemistry: In chemistry, oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate is used as a ligand in coordination chemistry due to its ability to bind metal ions and form stable complexes.

Biology: The compound has been used in studies investigating the role of metal ions in biological processes such as enzyme activity, protein folding, and gene regulation.

Industry: In industry, the compound’s ability to selectively bind metal ions makes it useful in processes that require metal ion detection and analysis.

Mechanism of Action

The mechanism of action of oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate involves binding to metal ions such as copper, zinc, and iron. This binding forms a stable complex that can be easily detected and analyzed. The compound’s high affinity for metal ions allows it to be used in various biochemical and physiological studies.

Comparison with Similar Compounds

    2,2’-[Oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid: This compound also features isoindoline-1,3-dione units connected by an ether bridge and has similar applications in scientific research.

    N-isoindoline-1,3-diones: These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, and they have diverse applications in pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials.

Uniqueness: Oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate is unique due to its specific structure and high affinity for metal ions, making it particularly useful in studies involving metal-dependent biological processes and the development of diagnostic tools for metal ion-related diseases.

Properties

Molecular Formula

C26H24N2O9

Molecular Weight

508.5 g/mol

IUPAC Name

2-[5-[1,3-dioxo-2-(2-propanoyloxyethyl)isoindol-5-yl]oxy-1,3-dioxoisoindol-2-yl]ethyl propanoate

InChI

InChI=1S/C26H24N2O9/c1-3-21(29)35-11-9-27-23(31)17-7-5-15(13-19(17)25(27)33)37-16-6-8-18-20(14-16)26(34)28(24(18)32)10-12-36-22(30)4-2/h5-8,13-14H,3-4,9-12H2,1-2H3

InChI Key

USPTZJSSRZOMTE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)CCOC(=O)CC

Origin of Product

United States

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